N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Description
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a chlorine atom at position 4, a nitro group at position 2, and a trifluoromethyl group at position 5. The acetamide moiety is further substituted with three fluorine atoms, enhancing its electron-withdrawing properties.
Properties
IUPAC Name |
N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKMKSJPNUVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439781 | |
| Record name | EA-0728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167415-21-6 | |
| Record name | EA-0728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Nitration Using Sulfonate Protecting Groups
A patent detailing the synthesis of 4-chloro-2-methyl-5-nitrophenol (EP0342532A1) demonstrates the utility of sulfonate esters as temporary protecting groups during nitration. For the target compound, a similar approach could involve:
- Protecting the amine as a sulfonate ester (e.g., methanesulfonyl or benzenesulfonyl).
- Nitrating the intermediate at low temperatures (0–5°C) with mixed sulfuric/nitric acid.
- Cleaving the sulfonate group via acidic or alkaline hydrolysis to regenerate the amine.
This method ensures the nitro group is introduced at the desired position without compromising sensitive functional groups.
Nitration of Pre-functionalized Intermediates
Alternative routes may involve nitrating a pre-assembled chloro-trifluoromethylbenzene derivative. For example, 4-chloro-5-(trifluoromethyl)acetanilide could undergo nitration at the ortho position, guided by the acetamide’s meta-directing effects. Subsequent deprotection and re-acetylation with trifluoroacetic anhydride would yield the target compound.
Trifluoromethylation Techniques
Introducing the trifluoromethyl group into aromatic systems often employs:
- Ullmann-type couplings with CF₃Cu reagents.
- Electrophilic trifluoromethylation using Umemoto’s reagent or Togni’s reagent.
- Nucleophilic substitution with CF₃⁻ sources under radical conditions.
However, the presence of electron-withdrawing groups (e.g., nitro, chloro) complicates trifluoromethylation. A feasible strategy involves introducing the CF₃ group early in the synthesis, prior to nitration, to avoid deactivation of the aromatic ring.
Acetylation and Amine Protection
The final step involves converting the primary amine to the trifluoroacetamide. This is typically achieved using trifluoroacetic anhydride (TFAA) under basic conditions:
$$
\text{Ar-NH}2 + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{Ar-NHCOCF}3 + \text{CF}3\text{CO}2\text{H}
$$
In a representative procedure from Ambeed, cesium carbonate in DMF facilitated the acetylation of 4-chloro-2-nitropyridine derivatives at 60°C. Adapting these conditions, the target compound’s amine intermediate could be acetylated in high yield.
Alternative Synthetic Pathways
Palladium-Catalyzed Coupling Reactions
Cross-coupling methodologies, such as Buchwald-Hartwig amination, could assemble the aromatic core. For instance, palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands enabled aryl amination in dioxane at 120°C. Applying this to a brominated precursor might install the amine group post-nitration and trifluoromethylation.
Sequential Functionalization
A stepwise assembly starting from 4-chloro-2-nitroaniline could involve:
- Trifluoromethylation at position 5 using CF₃I and a copper catalyst.
- Acetylation with TFAA.
This route, however, risks poor regioselectivity during trifluoromethylation due to the nitro group’s dominance as a directing group.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common, can be formed.
Scientific Research Applications
Chemistry
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions such as reduction, substitution, and oxidation.
Chemical Reactions
- Reduction : The nitro group can be reduced to an amine.
- Substitution : The chloro group can be replaced with other nucleophiles.
- Oxidation : Although less common due to stability from the trifluoromethyl group, oxidation reactions can occur.
Biology
This compound is under investigation for its potential biological activities , particularly:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Research is ongoing to evaluate its effectiveness against various cancer cell lines.
Medicine
In drug development, this compound is explored for:
- Designing molecules with enhanced stability and activity.
- Developing new therapeutic agents that leverage its unique chemical properties.
Industry
The compound is utilized in the production of:
- Agrochemicals : Its stability and biological activity make it suitable for developing pesticides and herbicides.
- Advanced Materials : It is used in creating materials with specific thermal and mechanical properties due to its fluorinated structure.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations compared to controls.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing new anticancer agents using this compound as a starting material demonstrated promising results in preclinical trials, showing effective cytotoxicity against several cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The nitro and chloro groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position Effects: The position of the trifluoromethyl group (e.g., 5 vs. 6 in the target vs. compound) alters steric and electronic interactions. For instance, the nitro group at position 2 in the target compound may enhance electrophilic reactivity compared to analogs lacking this group (e.g., ). Fluorine vs.
Functional Group Impact: Trifluoroacetamide vs. Acetamide: The trifluoroacetamide group in the target compound increases lipophilicity, which could enhance membrane permeability compared to non-fluorinated analogs (e.g., ). Heterocyclic Additions: Compounds with triazole () or thiazole () moieties exhibit diversified bioactivity due to these groups' ability to participate in hydrogen bonding or metal chelation.
Applications :
- The pyrazole-derived analog () has been explicitly studied as an insecticide, suggesting that the target compound’s nitro and trifluoromethyl groups may also confer pesticidal activity .
- Nitro-containing analogs (e.g., target, ) are likely intermediates in energetic materials or dyes, given nitro groups' role in such applications.
Biological Activity
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, a compound with the CAS number 167415-21-6, is notable for its unique structural characteristics and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance chemical stability and biological efficacy. This article focuses on the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula of this compound is C₉H₃ClF₆N₂O₃. The presence of multiple fluorine atoms contributes to the compound's lipophilicity and membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 303.57 g/mol |
| Melting Point | 100-102 °C |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Enzyme Interaction : The nitro and chloro substituents can interact with specific enzymes and receptors, modulating their activity. This can lead to inhibition or activation of various biochemical pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, it has been observed that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer types due to their ability to inhibit key signaling pathways involved in tumor growth.
Case Studies
- c-KIT Kinase Inhibition :
- Anticonvulsant Activity :
- FDA-Approved Drugs :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide?
- Methodology :
- Acylation with Thionyl Chloride : React 3-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 3 hours, catalyzed by dimethylformamide (DMF). This yields the corresponding acid chloride, which is then reacted with trifluoroacetamide derivatives .
- Condensation Reactions : Synthesize chloroacetamide intermediates (e.g., 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide) via nucleophilic substitution between chloroacetyl chloride and substituted anilines. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like iminothiazolidinones .
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodology :
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., nitro and trifluoromethyl groups). For example, analogous trifluoroacetamide derivatives crystallize in monoclinic systems with Z = 4 .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while amide NH resonates near δ 10–11 ppm.
- ¹⁹F NMR : Trifluoromethyl groups show distinct signals between δ -60 to -70 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 407.98) .
Q. What strategies ensure stability during storage and handling?
- Methodology :
- Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures (e.g., trifluoroacetamides are stable up to 150°C) .
- Storage Conditions : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of nitro and trifluoromethyl groups .
Advanced Research Questions
Q. How do nitro and trifluoromethyl groups influence reaction mechanisms in catalytic processes?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen abstraction in nitro-reduction reactions.
- DFT Calculations : Model electron-withdrawing effects of -NO₂ and -CF₃ on reaction intermediates (e.g., transition state stabilization in SNAr reactions) .
- Contradictions : Nitro groups may inhibit nucleophilic attack in some contexts but enhance electrophilicity in others. Validate via Hammett plots .
Q. What computational approaches predict biological target interactions?
- Methodology :
- Molecular Docking : Use PubChem’s 3D conformer (CID 135727433) to simulate binding with receptors (e.g., cytochrome P450). Glide SP scoring identifies key residues (e.g., hydrophobic pockets for CF₃ groups) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodology :
- Dose-Response Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify concentration-dependent activity shifts.
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability. PubChem data suggests agrochemical activity at higher concentrations vs. medicinal effects at lower doses .
Q. What advanced analytical methods detect trace impurities or degradation products?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
